molecular formula C21H23FN6O2 B2637670 4-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine CAS No. 2380080-93-1

4-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine

Cat. No.: B2637670
CAS No.: 2380080-93-1
M. Wt: 410.453
InChI Key: YYWTYVBWJJBDGK-UHFFFAOYSA-N
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Description

4-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine typically involves multi-step reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperazine ring, and finally, the pyrimidine ring is introduced. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium or platinum. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

4-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine is unique due to its combination of pyrazole, piperazine, and pyrimidine rings, along with specific substituents that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O2/c1-14-12-17(25-26(14)2)21(29)28-10-8-27(9-11-28)20-18(22)19(23-13-24-20)15-4-6-16(30-3)7-5-15/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWTYVBWJJBDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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